molecular formula C18H22N4O2S B6765942 N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B6765942
M. Wt: 358.5 g/mol
InChI Key: IKTUUSFTJVIGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclopropyl group, a methoxyphenyl group, a pyrrolidine ring, and a thiadiazole moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Properties

IUPAC Name

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-20-21-18(25-11)17(23)19-15-8-9-22(13-6-7-13)16(15)12-4-3-5-14(10-12)24-2/h3-5,10,13,15-16H,6-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTUUSFTJVIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(=O)NC2CCN(C2C3=CC(=CC=C3)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-5-methyl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows it to participate in a variety of chemical reactions and exhibit a range of biological effects, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.